molecular formula C10H9ClN2O2 B184895 2-Chloro-6,7-dimethoxyquinazoline CAS No. 94644-47-0

2-Chloro-6,7-dimethoxyquinazoline

Cat. No. B184895
CAS RN: 94644-47-0
M. Wt: 224.64 g/mol
InChI Key: KIAYGSLXVNBIFE-UHFFFAOYSA-N
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Patent
US06156758

Procedure details

Sodium borohydride (0.23 g, 6.1 mmole) was added to a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 g, 4 mmol) in EtOH/CH2Cl2 (40 mL; 1:1; v/v) at 25° C. The mixture was stirred at 25° C. for 12 h then was poured into cold HCl aqueous solution (0.4 M, 200 mL). The resulting mixture was basicified with saturated NaHCO3 (aq) and then extracted with EtOAc (3×100 mL). The combined organic layers were dried (Na2SO4), filtered, and concentrated in vacuo to give a yellowish white solid reside. Purification of the residue by flash column chromatography (gradient elution 20 to 35% EtOAc/hexanes) provided the title compound (0.33 g, 37%): TLC (Rf =0.50; 50% EtOAc/hexanes); 1H NMR (DMSO) δ 9.25 (s, 1H), 7.55 (s, 1H), 7.36 (s, 1H), 3.98 (s, 3H), 3.93 (s, 3H); 3C NMR (CDCl3) δ 159.1, 157.3, 156.1, 150.9, 150.1, 119.4, 105.9, 103.7, 56.6, 56.4; HRMS (FAB) m/z 225.0431 (M+H)+ (C10H9N2O2Cl requires 225.0431); Anal. (C10H9N2O2Cl·3/4H2O·1/4CH3OH) C, H, N.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
EtOH CH2Cl2
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[N:13]=[C:12](Cl)[C:11]2[C:6](=[CH:7][C:8]([O:17][CH3:18])=[C:9]([O:15][CH3:16])[CH:10]=2)[N:5]=1.Cl.C([O-])(O)=O.[Na+]>CCO.C(Cl)Cl>[Cl:3][C:4]1[N:13]=[CH:12][C:11]2[C:6](=[CH:7][C:8]([O:17][CH3:18])=[C:9]([O:15][CH3:16])[CH:10]=2)[N:5]=1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC
Name
EtOH CH2Cl2
Quantity
40 mL
Type
solvent
Smiles
CCO.C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellowish white solid reside
CUSTOM
Type
CUSTOM
Details
Purification of the residue
WASH
Type
WASH
Details
by flash column chromatography (gradient elution 20 to 35% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC2=CC(=C(C=C2C=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.